molecular formula C19H13N3OS B2587832 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile CAS No. 118947-64-1

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile

Cat. No.: B2587832
CAS No.: 118947-64-1
M. Wt: 331.39
InChI Key: SUBGGUVOVGEKJY-UHFFFAOYSA-N
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Description

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H13N3OS and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyridine Derivatives

Research by Yassin (2009) explored the synthesis of various pyridine derivatives, including thienopyridine and imidazo[1,2-a]pyridine derivatives, starting from compounds structurally related to 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile. These derivatives have potential applications in medicinal chemistry and organic synthesis (Yassin, 2009).

Novel Synthetic Routes

Le et al. (2016) developed a novel synthetic route for 6-substituted 2-phenacylpyridines, which are not easily synthesized through alternative procedures. This route involves the formation of isoxazolo[2,3-a]pyridinium salt and has applications in organic synthesis and drug discovery (Le, Fujimoto, Asahara, & Nishiwaki, 2016).

Antiprotozoal Activity

Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines starting from related compounds. These showed significant in vitro antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense, suggesting potential therapeutic applications (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).

Catalytic Synthesis Applications

Varela, Castedo, and Saá (2003) discussed the Ru(II)-catalyzed synthesis of pyridines from alkynes and nitriles. Their work provides insights into efficient catalytic processes for creating pyridine derivatives, potentially useful in industrial and pharmaceutical synthesis (Varela, Castedo, & Saá, 2003).

Kinetic and Mechanistic Studies

Koh et al. (2000) conducted kinetic studies on the reactions of substituted phenacyl bromides with pyridines, providing valuable insights into the mechanisms of these reactions. Such studies are crucial for understanding reaction dynamics in organic synthesis (Koh, Han, Lee, & Lee, 2000).

Synthesis of Heterocyclic Compounds

Lenk et al. (2014) synthesized 1-oxo-1H-phenalene-2,3-dicarbonitrile, demonstrating the potential for creating novel heterocyclic scaffolds. Their work expands the possibilities for synthesizing diverse heterocyclic compounds with various applications (Lenk, Tessier, Lefranc, Silvestre, Planchat, Blot, Dubreuil, & Lebreton, 2014).

Properties

IUPAC Name

2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c20-11-15-8-9-17(16-7-4-10-21-12-16)22-19(15)24-13-18(23)14-5-2-1-3-6-14/h1-10,12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBGGUVOVGEKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327566
Record name 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

118947-64-1
Record name 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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